molecular formula C9H10F3NO B3260329 N-(2-(Trifluoromethoxy)ethyl)aniline CAS No. 329710-80-7

N-(2-(Trifluoromethoxy)ethyl)aniline

Cat. No.: B3260329
CAS No.: 329710-80-7
M. Wt: 205.18 g/mol
InChI Key: AJDMRDXCYIXSJC-UHFFFAOYSA-N
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Description

N-(2-(Trifluoromethoxy)ethyl)aniline (CAS: 329710-80-7) is a fluorinated aniline derivative with the molecular formula C₉H₁₀F₃NO. Its structure features an aniline group linked to a 2-(trifluoromethoxy)ethyl chain. The trifluoromethoxy (-OCF₃) group confers strong electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

N-[2-(trifluoromethoxy)ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)14-7-6-13-8-4-2-1-3-5-8/h1-5,13H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDMRDXCYIXSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCOC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of aniline with 2-bromoethyl trifluoromethoxy under basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for N-(2-(Trifluoromethoxy)ethyl)aniline often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Trifluoromethoxy)ethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-(2-(Trifluoromethoxy)ethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-(Trifluoromethoxy)ethyl)aniline involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl-Aniline Derivatives with Oxygen Substituents

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
N-(2-Phenoxyethyl)aniline Phenoxy (-OPh) 213.26 g/mol Lower electron withdrawal; used in vibrational studies
N-(2-(4-Nitrophenoxy)ethyl)aniline 4-Nitro-phenoxy 258.26 g/mol Enhanced nitro group reactivity; electronic tuning
N-(2-(Trifluoromethoxy)ethyl)aniline Trifluoromethoxy (-OCF₃) 229.18 g/mol High electronegativity; improved metabolic stability

Key Findings :

  • The trifluoromethoxy group in the target compound exhibits stronger electron-withdrawing effects than methoxy (-OCH₃) or phenoxy (-OPh) groups, altering electronic density and reactivity .
  • Computational studies (IR, DFT) on analogs highlight that nitro or halogen substituents increase dipole moments, while trifluoromethoxy enhances thermal stability .

Thiophene-Containing Analogs

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
N-(2-(Thiophen-2-yl)ethyl)aniline Thiophene-ethyl 203.31 g/mol Sulfur-induced π-π stacking; semiconductor applications
N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline Thiophene-methyl + CF₃ 285.33 g/mol Dual electronic effects (CF₃ + thiophene); agrochemical leads

Key Findings :

  • Thiophene rings introduce sulfur-based conjugation, differing from the trifluoromethoxy group’s inductive effects. This impacts solubility and redox behavior .

Trifluoromethyl vs. Trifluoromethoxy Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
4-(Trifluoromethyl)aniline CF₃ 161.12 g/mol High lipophilicity; common in drug scaffolds
This compound OCF₃ 229.18 g/mol Balanced lipophilicity/polarity; resistant to oxidation
N-(1,1-Difluoropropan-2-ylidene)-2-(trifluoromethoxy)aniline OCF₃ + difluoroacetone 250.18 g/mol Quinoline precursors; agrochemical intermediates

Key Findings :

  • Trifluoromethoxy (-OCF₃) provides greater steric bulk and polarity than trifluoromethyl (-CF₃), reducing unintended membrane permeability but improving target binding specificity .
  • Derivatives like III.1.hh () achieve 75% synthetic yield, demonstrating efficient incorporation of trifluoromethoxy groups .

Heterocyclic Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
N-(Pyridin-3-ylmethyl)-4-(5-(2-(trifluoromethoxy)pyridin-4-yl)isoxazol-3-yl)aniline Isoxazole + pyridine 428.35 g/mol Dual heterocycles; kinase inhibition
N-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]-4-(trifluoromethoxy)aniline Nitroisoxazole 329.23 g/mol High reactivity; potential herbicide lead

Key Findings :

  • Isoxazole and pyridine rings introduce rigid planar structures, contrasting with the flexible ethyl chain in the target compound. This rigidity can enhance binding to flat enzymatic pockets .

Biological Activity

N-(2-(Trifluoromethoxy)ethyl)aniline is a compound of significant interest due to its unique trifluoromethoxy group, which enhances its lipophilicity and biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12F3NO. The trifluoromethoxy group contributes to its enhanced solubility in organic solvents and biological membranes, which is crucial for its interactions with various biological targets.

Property Value
Molecular FormulaC10H12F3NO
Molecular Weight229.21 g/mol
LipophilicityEnhanced due to trifluoromethoxy group

The mechanism by which this compound exerts its biological effects involves its interaction with lipid membranes and proteins. The lipophilic nature of the trifluoromethoxy group allows the compound to penetrate cellular membranes effectively, facilitating interactions with enzymes and receptors. This can lead to modulation of enzymatic activities and influence various metabolic pathways, making it a candidate for pharmaceutical applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli0.391
Pseudomonas aeruginosa0.781

These results suggest that the compound's derivatives could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies show that certain derivatives exhibit moderate to potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).

Cell Line IC50 (µM)
A5495.0
MDA-MB-2313.5
HeLa4.0

The presence of the trifluoromethoxy group appears to enhance the effectiveness of these compounds in inhibiting cancer cell proliferation .

Case Studies

  • Antiprotozoal Activity : A study investigated the antiprotozoal activity of related compounds against Entamoeba histolytica and Giardia intestinalis. Results indicated that compounds with similar structures showed IC50 values significantly lower than standard treatments, highlighting the potential for this compound derivatives in treating protozoal infections .
  • Pharmacological Applications : Research into the pharmacological applications of this compound has identified its potential as an intermediate in synthesizing new drugs targeting metabolic disorders due to its ability to modulate enzyme activities effectively.

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(2-(Trifluoromethoxy)ethyl)aniline, and how can reaction yields be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or reductive alkylation. For example:

  • Nucleophilic substitution: React 2-(trifluoromethoxy)ethyl bromide with aniline in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Reductive alkylation: Use 2-(trifluoromethoxy)acetaldehyde with aniline and a reducing agent (e.g., NaBH₃CN) in methanol .
    Optimization strategies:
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Increase yield by using excess aniline (1.5–2.0 equivalents) and optimizing solvent polarity.

Advanced: How do electronic effects of the trifluoromethoxy and ethyl groups influence the compound’s reactivity in cross-coupling reactions?

Answer:
The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing due to its inductive (-I) effect, which deactivates the aromatic ring toward electrophilic substitution but enhances stability in radical or nucleophilic reactions. The ethyl chain introduces steric bulk, potentially slowing reactions at the nitrogen center.
Methodological considerations:

  • Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for C–N bond formation, as the electron-deficient aryl ring may require stronger bases (e.g., Cs₂CO₃) .
  • Characterize intermediates via 19F^{19}\text{F} NMR to track fluorine environments .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H^{1}\text{H} NMR: Identify aromatic protons (δ 6.5–7.5 ppm), ethyl group signals (δ 3.4–3.8 ppm for N–CH₂, δ 1.5–2.0 ppm for CF₃O–CH₂), and NH (δ 2.5–3.5 ppm, broad if free).
  • 19F^{19}\text{F} NMR: A singlet near δ -58 ppm confirms the trifluoromethoxy group .
  • Mass Spectrometry: Exact mass (calculated for C₉H₁₀F₃NO): 221.0662 g/mol; use HRMS to distinguish from isomers .

Advanced: How can researchers resolve discrepancies in reported stability data for this compound under acidic conditions?

Answer:
Conflicting stability reports may arise from differences in:

  • Protonation sites: The ethylamine group is basic (pKa ~4–5), while the aryl ring’s electron-withdrawing groups reduce acidity.
    Experimental design:
  • Conduct pH-dependent stability studies (e.g., 0.1 M HCl to pH 2) with HPLC monitoring.
  • Compare degradation products (e.g., hydrolysis to aniline derivatives) via LC-MS .

Basic: What role does this compound serve as an intermediate in medicinal chemistry?

Answer:
It is a precursor to bioactive molecules, such as:

  • Antimicrobial agents: The trifluoromethoxy group enhances lipophilicity and metabolic stability.
  • Kinase inhibitors: The ethyl spacer allows modular functionalization (e.g., attaching heterocycles) .
    Synthetic example: Couple with imidazo[4,5-b]pyridine via carboxamide linkage for target engagement studies .

Advanced: What computational methods are suitable for predicting the compound’s conformation and electronic properties?

Answer:

  • Density Functional Theory (DFT): Calculate optimized geometries (B3LYP/6-311+G(d,p)) to assess rotational barriers of the ethyl group.
  • Molecular Electrostatic Potential (MEP): Map electron-deficient regions to predict sites for nucleophilic attack .
  • Solvent modeling: Use COSMO-RS to simulate solubility in DMSO or acetonitrile .

Basic: How can researchers mitigate challenges in purifying this compound from reaction mixtures?

Answer:

  • Column chromatography: Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) to separate polar by-products.
  • Acid-base extraction: Extract the free base into dichloromethane after washing with dilute HCl to remove unreacted aniline .
  • Crystallization: Recrystallize from ethanol/water to isolate high-purity crystals .

Advanced: What strategies enable regioselective functionalization of the aniline ring in the presence of the trifluoromethoxy group?

Answer:

  • Directed ortho-metalation: Use a directing group (e.g., amides) to install substituents at the ortho position relative to -NH₂.
  • Electrophilic substitution: Activate the ring transiently with Lewis acids (e.g., AlCl₃) for nitration or halogenation at meta positions .
  • Protection/deprotection: Temporarily protect the amine as an acetyl group to direct reactions to specific sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(Trifluoromethoxy)ethyl)aniline
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N-(2-(Trifluoromethoxy)ethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.